

Commercial Availability and Technical Guide for NNK-d3

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of 4-(Methyl-d3-nitrosoamino)-1-(3-pyridinyl)-1-butanone (**NNK-d3**), a deuterated isotopologue of the tobacco-specific nitrosamine, NNK. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing **NNK-d3** in their studies, particularly in quantitative bioanalysis using mass spectrometry.

Introduction

NNK-d3 is a critical internal standard for the accurate quantification of NNK in various biological matrices. Its use in isotope dilution mass spectrometry allows for the correction of matrix effects and variations in sample processing, leading to highly reliable and reproducible data. This guide outlines the commercial sources for **NNK-d3**, provides detailed product specifications, and presents a comprehensive experimental protocol for its use in a bioanalytical method.

Commercial Availability of NNK-d3

Several reputable suppliers offer high-purity **NNK-d3** for research and development purposes. The following table summarizes the key quantitative data for commercially available **NNK-d3** from prominent suppliers. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most current and lot-specific information.



| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Purity |
|----------------------------------|---|-------------|--------------------|-----------------|
| Toronto Research Chemicals | 4-(Methyl-d3- nitrosoamino)-1- (3-pyridinyl)-1- butanone | 764661-24-7 | ≥98%[1][2] | 99.9%[3] |
| MedchemExpres s | NNK-d3 | 764661-24-7 | Not specified | Not specified |
| InvivoChem | NNK-d3 | 86270-92-0 | ≥98% | Not specified |
| LEAP CHEM CO., LTD. | NNK-d3, 4- (Methyl-d3- nitrosoamino)-1- (3-pyridinyl)-1- butanone | 86270-92-0 | Not specified | Not specified |

Signaling Pathway of NNK (Non-deuterated)

The carcinogenic effects of NNK are attributed to its metabolic activation and subsequent interaction with cellular macromolecules, leading to the disruption of normal cellular signaling pathways. One of the key pathways implicated in NNK-induced carcinogenesis involves the activation of Protein Kinase C alpha (PKCα) and the Mitogen-Activated Protein Kinases (MAPKs), ERK1/2. This signaling cascade ultimately leads to the phosphorylation and activation of transcription factors that promote cell proliferation and survival.



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NNK Signaling Pathway



Experimental Protocol: Quantification of NNK in Rat Urine using UFLC/MS/MS with NNK-d3 Internal Standard

This protocol is adapted from a published method for the rapid quantitation of NNK and its metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), in rat urine.[1]

Materials and Reagents

- NNK and NNK-d3 standards (from a reputable supplier)
- · Acetonitrile (ACN), HPLC grade
- · Methanol (MeOH), HPLC grade
- · Formic acid, LC-MS grade
- Ultrapure water
- Rat urine samples

Preparation of Standard and Internal Standard Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve NNK and NNK-d3 in methanol to prepare individual stock solutions.
- Working Standard Solutions: Prepare serial dilutions of the NNK stock solution in a mixture
 of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards at desired
 concentrations.
- Internal Standard Working Solution: Dilute the **NNK-d3** stock solution with the same diluent to a final concentration appropriate for the assay (e.g., 100 ng/mL).

Sample Preparation

- Thaw frozen rat urine samples at room temperature.
- Vortex the samples to ensure homogeneity.



- To a 1.5 mL microcentrifuge tube, add 100 μL of the urine sample.
- Add 50 μL of the NNK-d3 internal standard working solution to each sample, except for the blank matrix samples.
- Add 350 μL of acetonitrile to each tube to precipitate proteins.
- Vortex the tubes for 1 minute.
- Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μL of the initial mobile phase.
- Vortex and centrifuge again before transferring the supernatant to an autosampler vial for UFLC/MS/MS analysis.

UFLC/MS/MS Conditions

- UFLC System: A high-performance liquid chromatography system capable of rapid gradient elution.
- Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: Develop a gradient program to achieve optimal separation of NNK and NNK-d3.
- Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.
- Injection Volume: 5-10 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.



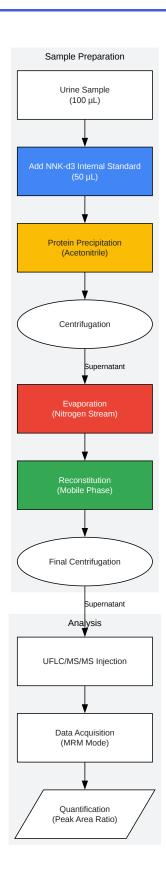




• MRM Transitions:

- o NNK: Monitor the appropriate precursor to product ion transition (e.g., m/z 208 → 122).
- NNK-d3: Monitor the appropriate precursor to product ion transition (e.g., m/z 211 \rightarrow 122 or another suitable fragment).
- Data Analysis: Quantify NNK in the samples by constructing a calibration curve based on the peak area ratio of NNK to **NNK-d3**.





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Experimental Workflow



This technical guide provides a foundational understanding of the commercial availability and analytical application of **NNK-d3**. Researchers are encouraged to further optimize the provided protocol based on their specific instrumentation and experimental requirements.

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